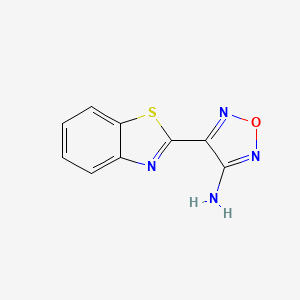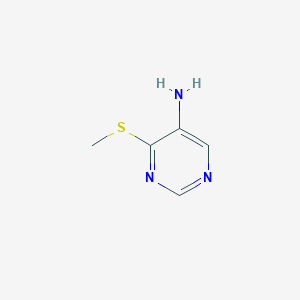![molecular formula C16H22ClN5O2 B13095602 Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core fused with a piperidine ring and a tert-butyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-D]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: These compounds have a similar scaffold and are also studied for their potential as CDK inhibitors.
Uniqueness
Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H22ClN5O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN5O2/c1-10-12-13(17)18-9-19-14(12)22(20-10)11-5-7-21(8-6-11)15(23)24-16(2,3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
BZWSJTNSHPBMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC=N2)Cl)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethoxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B13095523.png)
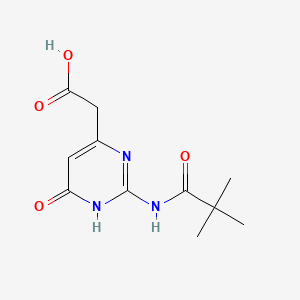

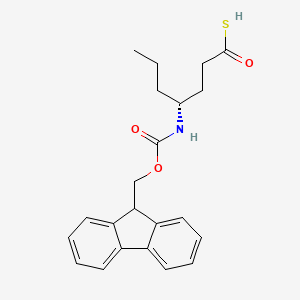
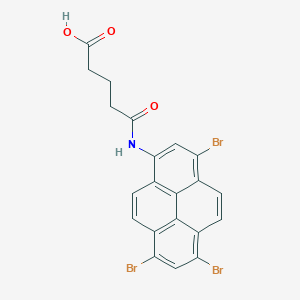

![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
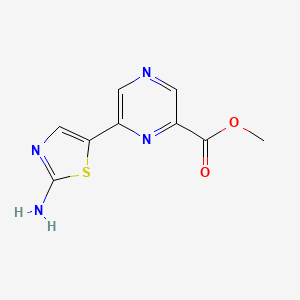
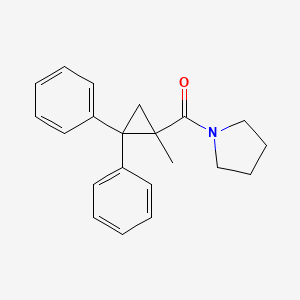
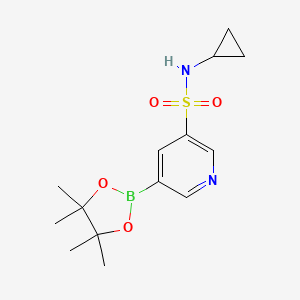
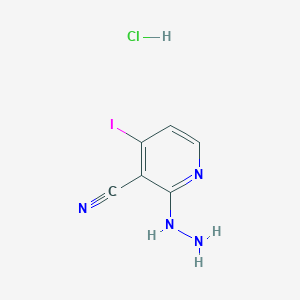
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
